D-Arginine

Catalog No.
S662147
CAS No.
157-06-2
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arginine

CAS Number

157-06-2

Product Name

D-Arginine

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1

InChI Key

ODKSFYDXXFIFQN-SCSAIBSYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N

Absorption and Metabolism

One key difference between L-arginine and D-arginine is their absorption. Studies suggest D-arginine might have different transporters for absorption compared to L-arginine, potentially leading to higher enrichment in specific tissues like the brain and milk in animal models []. However, further research is needed to confirm these findings in humans.

D-arginine undergoes a different metabolic pathway compared to L-arginine. It is primarily metabolized by the enzyme D-amino acid oxidase (DAO) into D-citrulline and hydrogen peroxide []. This metabolic pathway does not contribute to nitric oxide (NO) synthesis, a key function of L-arginine.

Potential Applications

While research on D-arginine is ongoing and inconclusive in many areas, several potential applications are being explored:

  • Improved Drug Delivery: D-arginine is being investigated as a potential carrier for drug delivery due to its unique metabolic pathway and potential ability to target specific tissues [].
  • Neurological Disorders: Some studies suggest D-arginine might have neuroprotective effects and could be beneficial in managing neurological disorders like Alzheimer's disease and Parkinson's disease. However, more research is needed to confirm these findings and understand the underlying mechanisms [].
  • Metabolic Disorders: D-arginine is being explored as a potential supplement for managing specific metabolic disorders like argininosuccinic aciduria, a rare genetic disorder affecting arginine metabolism [].

D-Arginine is a D-alpha-amino acid and the D-isomer of arginine, which is a standard amino acid essential for various biological functions. It has the chemical formula C6H14N4O2C_6H_{14}N_4O_2 and is characterized by a guanidino group attached to a straight-chain structure. Unlike its L-form counterpart, which is biologically active and commonly found in proteins, D-arginine is less prevalent in nature and primarily used in research settings. Its unique structure allows it to participate in various

D-Arginine is not readily incorporated into proteins due to its D-configuration. However, some research suggests it may possess neuroprotective properties and maintain cell death regulation in the central nervous system []. The exact mechanism behind this potential effect remains under investigation.

D-Arginine is generally considered safe for research purposes []. However, as with any compound, proper handling procedures should be followed.

, notably:

  • Decarboxylation: D-arginine can be decarboxylated to produce agmatine, a compound involved in neurotransmission.
  • Oxidation: It can be oxidized by enzymes such as D-arginine dehydrogenase, leading to the formation of other nitrogen-containing compounds .
  • Fluorescence Response: Recent studies have shown that D-arginine exhibits strong fluorescence properties when reacted with specific probes, differentiating it from its L-isomer and other amino acids .

D-Arginine has been identified as having several biological activities:

  • Nitric Oxide Pathway: Although primarily inactive compared to L-arginine, D-arginine serves as a substrate for studies related to the nitric oxide synthesis pathway .
  • Neuropharmacological Effects: Research indicates that D-arginine may exhibit central stimulant properties at lower doses while displaying depressant effects at higher concentrations. It has also shown potential anticonvulsant action .
  • Immunotherapy

D-Arginine can be synthesized through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods can yield D-arginine by employing specific chiral catalysts or reagents that favor the formation of the D-enantiomer.
  • Biotechnological Approaches: Microbial fermentation processes using genetically modified organisms can produce D-arginine from simpler substrates, allowing for more sustainable production methods .
  • Enzymatic Methods: Enzymes such as arginine decarboxylase can facilitate the conversion of other amino acids into D-arginine through selective reactions .

D-Arginine has several applications across different fields:

  • Pharmaceutical Research: It is used as an inactive control in studies examining the physiological effects of L-arginine and its role in nitric oxide production.
  • Drug Delivery Systems: Modified D-arginine derivatives are being explored for their potential in delivering therapeutic agents effectively within biological systems .
  • Neuroscience Studies: Its pharmacological properties make it useful in research related to neuropharmacology and behavioral studies .

Research indicates that D-arginine interacts with various biological systems:

  • Enzyme Inhibition: It acts as an inhibitor of arginine decarboxylase, influencing metabolic pathways involving arginine .
  • Cellular Uptake Studies: Investigations into the cellular uptake efficiency of D-arginine derivatives have shown promising results for enhancing antigen delivery in immunotherapy applications .

D-Arginine shares similarities with several other amino acids and derivatives. Here are some notable compounds:

CompoundStructure SimilarityUnique Features
L-ArginineSame backbonePhysiologically active; involved in protein synthesis and nitric oxide production.
AgmatineDerived from arginineActs as a neurotransmitter; involved in various signaling pathways.
L-CitrullinePrecursor to argininePlays a role in nitric oxide synthesis; often used as a supplement for athletic performance.
N-Methyl-D-aspartateRelated neurotransmitterFunctions as an agonist at NMDA receptors; important for synaptic plasticity.

D-Arginine's uniqueness lies in its enantiomeric form, which allows it to serve specific roles in biochemical studies while being distinct from its more prevalent L-form counterpart.

Physical Description

Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 g/mol

Monoisotopic Mass

174.11167570 g/mol

Heavy Atom Count

12

UNII

R54Z304Z7C

Related CAS

61155-84-8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 38 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 45 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

157-06-2

Wikipedia

D-arginine

General Manufacturing Information

D-Arginine: ACTIVE

Dates

Modify: 2023-08-15
Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology

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